molecular formula C24H32N4 B12213197 5-Tert-butyl-7-(3,5-dimethylpiperidin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-(3,5-dimethylpiperidin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12213197
M. Wt: 376.5 g/mol
InChI Key: SEMLCOCVOSEPOS-UHFFFAOYSA-N
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Description

5-Tert-butyl-7-(3,5-dimethylpiperidin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethylpiperidinyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-7-(3,5-dimethylpiperidin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butylamine with 3,5-dimethylpiperidine to form tert-butyl 5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylate . This intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-7-(3,5-dimethylpiperidin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Tert-butyl-7-(3,5-dimethylpiperidin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-(3,5-dimethylpiperidin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-7-(3,5-dimethylpiperidin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H32N4

Molecular Weight

376.5 g/mol

IUPAC Name

5-tert-butyl-7-(3,5-dimethylpiperidin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H32N4/c1-16-12-17(2)15-27(14-16)21-13-20(24(4,5)6)25-23-22(18(3)26-28(21)23)19-10-8-7-9-11-19/h7-11,13,16-17H,12,14-15H2,1-6H3

InChI Key

SEMLCOCVOSEPOS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C)C

Origin of Product

United States

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